CS-722

Description

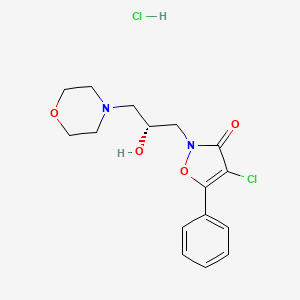

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

144886-17-9 |

|---|---|

Molecular Formula |

C16H20Cl2N2O4 |

Molecular Weight |

375.2 g/mol |

IUPAC Name |

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride |

InChI |

InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1 |

InChI Key |

KIWUOCZHZROUNT-BTQNPOSSSA-N |

Isomeric SMILES |

C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

Canonical SMILES |

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

144886-17-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one CS 722 CS-722 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CS-722 on Hippocampal Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-722 is a centrally acting muscle relaxant that exerts its effects on the central nervous system, including the hippocampus. This technical guide provides a detailed overview of the molecular mechanism of action of this compound on hippocampal neurons. The primary mechanism involves the modulation of voltage-gated ion channels, leading to a reduction in neuronal excitability. Specifically, this compound inhibits spontaneous excitatory and inhibitory postsynaptic currents by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, and to a lesser extent, potassium (K⁺) channels. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

The primary pharmacological effect of this compound on hippocampal neurons is the inhibition of spontaneous synaptic activity. This is not achieved by direct interaction with major neurotransmitter receptors, but rather by modulating the function of voltage-gated ion channels that are critical for neuronal firing and synaptic transmission.

Studies have shown that this compound, at concentrations of 100-300 microM, effectively inhibits both spontaneous excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in cultured hippocampal neurons.[1] This broad-spectrum dampening of synaptic activity is attributed to the compound's effects on the channels that govern the neuron's action potential and neurotransmitter release.

Notably, this compound does not alter postsynaptic currents evoked by the direct application of glycine, gamma-aminobutyric acid (GABA), glutamate, or N-methyl-D-aspartate (NMDA).[1] This indicates that this compound does not act as a direct antagonist or agonist at these major neurotransmitter receptors, but rather targets the fundamental electrical properties of the neuron.

The principal mechanism for this inhibition of spontaneous synaptic currents is the reduction of ionic flow through voltage-gated sodium and calcium channels.[1] By limiting the influx of these positively charged ions, this compound reduces the likelihood of action potential generation and propagation, as well as the calcium-dependent release of neurotransmitters from presynaptic terminals.

Quantitative Data on Ion Channel Modulation

The following table summarizes the quantitative effects of this compound on various voltage-gated ion channels in hippocampal neurons. It is important to note that while percentage inhibition at specific concentrations is available, detailed dose-response data, such as IC50 or EC50 values, are not extensively reported in the available literature.

| Target Ion Channel | Drug Concentration | Effect | Reference |

| Voltage-Gated Sodium Channels (Naᵥ) | 100-300 µM | Reduction of current and shift of the inactivation curve to more negative membrane potentials. | [1] |

| Voltage-Gated Calcium Channels (Caᵥ) | 100-300 µM | ~25% inhibition of voltage-activated calcium currents. | [1] |

| Voltage-Gated Potassium Channels (Kᵥ) | 100-300 µM | ~20% decrease in voltage-gated potassium currents. | [1] |

Detailed Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature investigating the effects of this compound on hippocampal neurons.[1]

Primary Hippocampal Neuron Culture

-

Animal Model: Embryonic day 18 (E18) Sprague-Dawley rats.

-

Procedure:

-

Hippocampi are dissected from E18 rat embryos.

-

The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are plated on poly-L-lysine-coated glass coverslips at a suitable density.

-

Cultures are maintained in a serum-free neurobasal medium supplemented with B27 and L-glutamine.

-

Neurons are cultured for 2-3 weeks to allow for the development of mature synaptic connections before being used for electrophysiological recordings.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To record spontaneous postsynaptic currents and voltage-gated ion channel activity from cultured hippocampal neurons.

-

Recording Configuration: Whole-cell voltage-clamp and current-clamp modes.

-

Solutions:

-

External Solution (for recording spontaneous PSCs): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Internal Pipette Solution (for recording spontaneous PSCs): Containing (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 2 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, with the pH adjusted to 7.2.

-

Specific Ion Channel Isolation: To isolate specific ion currents (Na⁺, Ca²⁺, K⁺), specific channel blockers are used in the external and internal solutions. For example, to record sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, Cd²⁺) are added to the external solution.

-

-

Procedure:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with the external solution.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the neuronal membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

Spontaneous EPSCs and IPSCs are recorded at a holding potential of -70 mV.

-

Voltage-gated currents are elicited by applying specific voltage-step protocols from a holding potential. For example, sodium currents are typically evoked by depolarizing steps from a holding potential of -100 mV.

-

This compound is applied to the bath via the perfusion system at the desired concentrations.

-

Signaling Pathways and Experimental Visualizations

Proposed Mechanism of Action of this compound on Hippocampal Neurons

Caption: Proposed mechanism of this compound action on hippocampal neurons.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Workflow for investigating this compound effects using patch-clamp.

Conclusion

This compound reduces the excitability of hippocampal neurons primarily by inhibiting voltage-gated sodium and calcium channels. This action leads to a decrease in spontaneous excitatory and inhibitory postsynaptic currents, without directly interacting with major postsynaptic neurotransmitter receptors. While the qualitative effects are well-documented, further research is needed to establish detailed dose-response relationships and to fully elucidate the therapeutic potential and possible side effects of this compound on hippocampal function. The methodologies and findings presented in this guide provide a solid foundation for future investigations into the pharmacology of this compound and similar centrally acting agents.

References

The Discovery and Synthesis of CS-722: A Novel Centrally-Acting Muscle Relaxant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CS-722, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a novel compound that has demonstrated significant potential as a centrally-acting muscle relaxant. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific underpinnings of this compound. This document details the mechanism of action, key experimental data, and the methodologies employed in its preclinical evaluation.

Introduction

The quest for effective and safe muscle relaxants is a continuous endeavor in pharmaceutical research. Spasticity and muscle spasms associated with various neurological conditions necessitate the development of therapeutic agents with improved efficacy and tolerability. This compound emerged from a research program focused on isoxazolin-3-one derivatives, a class of compounds investigated for their potential pharmacological activities. Early studies identified this compound as a promising candidate with potent centrally-mediated muscle relaxant properties.

Discovery and Synthesis

The foundational research leading to the discovery of this compound was conducted by Sankyo Company, Limited. The core structure, an isoxazolin-3-one derivative, was systematically modified to optimize its muscle relaxant activity. While the specific details of the initial screening cascade are proprietary, the selection of this compound was based on its superior preclinical pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, as outlined in the European Patent EP0273744A2. The following is a representative synthetic route:

Step 1: Synthesis of 5-phenyl-4-isoxazolin-3-one The synthesis begins with the reaction of a substituted benzoylacetate with hydroxylamine to form the isoxazolin-3-one core structure.

Step 2: Chlorination The isoxazolin-3-one intermediate is then chlorinated at the 4-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield 4-chloro-5-phenyl-4-isoxazolin-3-one.

Step 3: N-alkylation The chlorinated intermediate is subsequently N-alkylated with (R)-1-morpholino-2,3-epoxypropane. This step introduces the side chain responsible for the compound's specific pharmacological properties and establishes the stereochemistry of the final product.

Step 4: Hydrochloride Salt Formation Finally, the free base of this compound is treated with hydrochloric acid in an appropriate solvent to yield the stable hydrochloride salt, (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride (this compound).

Pharmacological Profile

This compound has been characterized as a centrally-acting muscle relaxant with a distinct mechanism of action. Preclinical studies in animal models have demonstrated its efficacy in reducing muscle rigidity and inhibiting spinal reflexes.

Mechanism of Action

The muscle relaxant effect of this compound is attributed to its multifaceted action on the central nervous system. The primary mechanisms include:

-

Depression of the Gamma-Motor System: this compound has been shown to inhibit the increased discharges from Ia afferent fibers and gamma-motor activity induced by stimulation of the reticular formation. This suggests a depression of the gamma-motor system, which plays a crucial role in regulating muscle spindle sensitivity and muscle tone.

-

Inhibition of Polysynaptic Reflexes: The compound demonstrates a preferential inhibitory effect on polysynaptic reflexes with a lesser impact on monosynaptic reflexes.[1] This indicates a selective action on the spinal interneuronal pathways that mediate complex reflex arcs.

-

Modulation of Ion Channels: At the cellular level, this compound has been found to inhibit both voltage-gated sodium and calcium currents.[2] This action likely contributes to its overall depressant effect on neuronal excitability.

The signaling pathway for the central muscle relaxant effect of this compound can be visualized as follows:

References

The Impact of CS-722 on Neuronal Excitability: A Technical Guide to its Effects on Sodium and Calcium Channels

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the pharmacological effects of the centrally acting muscle relaxant, CS-722, with a specific focus on its modulation of voltage-gated sodium and calcium channels. The information presented herein is synthesized from peer-reviewed research to facilitate a comprehensive understanding of its mechanism of action at the cellular level.

Executive Summary

This compound, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, demonstrates significant inhibitory effects on neuronal excitability. These effects are, in large part, attributable to its interaction with key ion channels responsible for action potential generation and synaptic transmission. This guide elucidates the experimental evidence for this compound's impact on voltage-gated sodium and calcium channels, details the methodologies employed in these investigations, and presents the quantitative data in a structured format. The primary mechanism of action appears to be a reduction of ion currents through these channels, contributing to its overall muscle relaxant properties.

Effects on Voltage-Gated Sodium Channels

This compound has been shown to directly modulate the function of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.

Inhibition of Sodium Currents

Studies have demonstrated that this compound reduces the amplitude of voltage-gated sodium currents in a manner similar to local anesthetics.[1] This inhibition of sodium influx across the neuronal membrane leads to a decrease in neuronal excitability.

Modulation of Channel Gating

Beyond simple current reduction, this compound also affects the gating properties of sodium channels. Specifically, it shifts the voltage-dependence of inactivation to more negative membrane potentials.[1] This alteration means that fewer sodium channels are available to open in response to a depolarizing stimulus, further contributing to the suppression of neuronal firing.

Effects on Voltage-Activated Calcium Channels

In addition to its effects on sodium channels, this compound also influences the activity of voltage-activated calcium channels, which play a crucial role in neurotransmitter release and other calcium-dependent cellular processes.

Inhibition of Calcium Currents

Application of this compound results in a notable inhibition of voltage-activated calcium currents. This reduction in calcium influx at the presynaptic terminal can, in turn, decrease the release of neurotransmitters, thereby dampening synaptic transmission.[1] The inhibitory effect of this compound on spontaneous excitatory and inhibitory postsynaptic currents is likely a consequence of its combined action on both sodium and calcium channels.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from electrophysiological studies on the effects of this compound.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels

| Parameter | Effect | Concentration Range | Cell Type | Reference |

| Sodium Current Amplitude | Reduction | 100-300 µM | Cultured rat hippocampal and dorsal root ganglion neurons | [1] |

| Inactivation Curve | Shift to more negative membrane potentials | 100-300 µM | Cultured rat hippocampal and dorsal root ganglion neurons | [1] |

Table 2: Effect of this compound on Voltage-Activated Calcium Channels

| Parameter | Effect | Concentration | Cell Type | Reference |

| Calcium Current Amplitude | ~25% Inhibition | Not specified | Cultured rat hippocampal and dorsal root ganglion neurons | [1] |

Experimental Protocols

The primary methodology used to elucidate the effects of this compound on sodium and calcium channels is the whole-cell variation of the patch-clamp technique.[1]

Cell Preparation

-

Cell Types: The experiments were conducted on cultured hippocampal and dorsal root ganglion cells obtained from rats.[1]

-

Culture Conditions: Details of the specific culture media and conditions were not provided in the primary reference.

Electrophysiological Recording

-

Technique: The whole-cell patch-clamp technique was employed to record ion channel currents from individual neurons.[1]

-

Equipment: Standard patch-clamp amplifiers, manipulators, and data acquisition systems were utilized.

-

Solutions: The composition of the intracellular (pipette) and extracellular solutions was formulated to isolate the specific ion currents of interest (sodium or calcium).

-

Drug Application: this compound was applied to the cultured cells at concentrations ranging from 100 to 300 µM.[1]

Visualizations

Signaling Pathway of this compound's Inhibitory Action

Caption: Mechanism of this compound's inhibitory effect on neuronal excitability.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for whole-cell patch-clamp analysis of this compound effects.

References

A Comprehensive Review of Centrally Acting Muscle Relaxants: Mechanisms, Pharmacology, and Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

Centrally acting muscle relaxants represent a diverse class of pharmacological agents extensively utilized in the management of musculoskeletal conditions characterized by muscle spasm, spasticity, and associated pain. Unlike their peripherally acting counterparts, which primarily target the neuromuscular junction or the muscle fibers themselves, these drugs exert their effects within the central nervous system (CNS) to modulate neuronal pathways that control muscle tone. This in-depth technical guide provides a comprehensive literature review of the core centrally acting muscle relaxants, detailing their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction to Centrally Acting Muscle Relaxants

Centrally acting muscle relaxants are a heterogeneous group of drugs that decrease skeletal muscle tone by acting on the brain or spinal cord.[1] They are broadly categorized into antispasmodics, used for musculoskeletal spasms, and antispasticity agents, for conditions like multiple sclerosis and spinal cord injuries. Many of these agents also possess sedative properties, which may contribute to their therapeutic effects but also to their side-effect profile.[2][3] The clinical utility of these drugs is well-established, though often limited by CNS side effects such as drowsiness and dizziness.[2]

Major Classes and Mechanisms of Action

The primary mechanisms of action of centrally acting muscle relaxants involve the potentiation of inhibitory neurotransmission or the reduction of excitatory signaling within the CNS.

GABA Receptor Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[4] Drugs targeting GABA receptors enhance inhibitory signaling, leading to a reduction in neuronal excitability and subsequent muscle relaxation.

Baclofen is a structural analog of GABA that selectively activates GABA-B receptors.[5] These G-protein coupled receptors are located both presynaptically and postsynaptically.[6]

Signaling Pathway: Presynaptic GABA-B receptor activation inhibits calcium influx, which in turn reduces the release of excitatory neurotransmitters.[5] Postsynaptically, activation of GABA-B receptors increases potassium conductance, leading to hyperpolarization of the neuron and a decreased likelihood of firing.[6]

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Centrally acting skeletal muscle relaxants and associated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainkart.com [brainkart.com]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

CS-722: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the synthesized centrally acting muscle relaxant, CS-722, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Core Properties of this compound

This compound, with the molecular formula C₁₆H₁₉ClN₂O₄ and a molecular weight of 338.79 g/mol , is recognized for its muscle relaxant activity and its depressant effects on spinal reflexes. Its CAS number is 749179-13-3.

Solubility in DMSO

This compound is soluble in DMSO. Quantitative analysis from available supplier data indicates a significant solubility, as detailed in the table below.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 55 | 162.34 | Sonication is recommended to aid dissolution.[1][2] |

Experimental Protocol: Stock Solution Preparation

While a specific, detailed experimental protocol for the solubility determination of this compound is not publicly available, a general procedure for preparing a stock solution in DMSO can be outlined as follows. This protocol is based on standard laboratory practices and the recommendations provided by suppliers.

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid form)

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator (bath or probe)

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

Procedure:

-

Aliquoting this compound: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vessel containing the this compound.

-

Dissolution:

-

Final Preparation: Once the this compound is completely dissolved, the stock solution is ready for use or storage.

Stability and Storage

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years[1][2] |

| In Solvent | -80°C | 1 year[1][2] |

Logical Relationship for Maintaining Stability

To ensure the long-term integrity of this compound in DMSO, a logical approach to handling and storage is necessary. The following diagram illustrates the key relationships between storage conditions and compound stability.

Recommendations for Use

-

Use Anhydrous DMSO: To prevent hydrolysis of the compound, it is recommended to use anhydrous DMSO for the preparation of stock solutions.

-

Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

-

Protect from Light: While not explicitly stated for this compound, it is a general good practice to protect solutions from light to prevent photodegradation.

-

Proper Sealing: Ensure that storage vials are properly sealed to prevent the absorption of atmospheric moisture by the hygroscopic DMSO.

By adhering to these guidelines, researchers can be more confident in the integrity and performance of their this compound solutions in experimental applications.

References

In-Depth Technical Guide to the Physical and Chemical Properties of CS-722

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a novel, centrally acting muscle relaxant identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride[1][2]. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its free base form. The information presented is intended to support research and development activities by providing key data on its chemical identity, physicochemical characteristics, and pharmacological profile.

Chemical Identification and Structure

The fundamental chemical properties of this compound and its corresponding free base are summarized in the tables below.

| Identifier | This compound (Hydrochloride Salt) | This compound (Free Base) |

| IUPAC Name | (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride | (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenylisoxazol-3(2H)-one |

| CAS Number | 144886-17-9 | 749179-13-3 |

| Chemical Formula | C₁₆H₂₀Cl₂N₂O₄ | C₁₆H₁₉ClN₂O₄ |

| Molecular Weight | 375.25 g/mol | 338.79 g/mol |

| Canonical SMILES | C1COCCN1CC(C(N2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O)Cl | C1COCCN1CC(C(N2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O) |

| InChI Key | NINUODAOHUBAAQ-CYBMUJFWSA-N | NINUODAOHUBAAQ-UHFFFAOYSA-N |

Physical and Chemical Properties

Currently, publicly available quantitative data on many physical and chemical properties of this compound are limited. The following table summarizes the available information.

| Property | Value | Notes |

| Physical Form | Solid | Data for the free base. |

| Solubility | Soluble in DMSO (55 mg/mL) | Data for the free base. Sonication is recommended for dissolution. |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Data for the free base. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general laboratory practices for similar compounds, the following methodologies can be proposed.

Synthesis of (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride (this compound)

A potential synthetic route for this compound could involve a multi-step process starting from commercially available precursors. A generalized protocol is outlined below:

Methodology:

-

Step 1: Isoxazolinone Ring Formation: A phenylacetic acid derivative would likely undergo cyclization with a suitable reagent to form the 5-phenylisoxazolin-3-one core.

-

Step 2: Alkylation: The isoxazolinone intermediate would then be alkylated with (R)-epichlorohydrin under basic conditions to introduce the oxirane side chain.

-

Step 3: Ring Opening: The epoxide ring of the resulting intermediate would be opened by nucleophilic attack with morpholine to yield the free base of this compound.

-

Step 4: Hydrochloride Salt Formation: The final step would involve treating the this compound free base with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the hydrochloride salt.

Purification at each step would likely be achieved through techniques such as column chromatography and recrystallization. Characterization of intermediates and the final product would be performed using techniques like NMR, IR spectroscopy, and mass spectrometry.

Determination of Solubility

A standardized protocol to determine the solubility of this compound hydrochloride in various solvents would involve the following steps:

Methodology:

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline).

-

The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then expressed in appropriate units (e.g., mg/mL, mM).

Determination of pKa

The pKa of this compound, which contains a basic morpholine nitrogen, can be determined potentiometrically.

Methodology:

-

A known concentration of this compound hydrochloride is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is limited).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point. Computational methods can also be employed to predict the pKa of the isoxazolinone and morpholine moieties[3][4].

Pharmacological Profile and Mechanism of Action

This compound is a centrally acting muscle relaxant that exerts its effects by modulating neuronal excitability[1][5]. Its primary mechanism of action involves the inhibition of voltage-gated sodium and calcium channels[5].

The inhibition of these ion channels leads to a reduction in neuronal excitability. Specifically, by blocking sodium channels, this compound can decrease the propagation of action potentials. Inhibition of calcium channels can reduce neurotransmitter release from presynaptic terminals[5]. Pharmacological studies have shown that this compound depresses the polysynaptic reflex with less influence on the monosynaptic reflex[1][2]. This suggests a preferential action on interneuronal circuits within the spinal cord.

Experimental Protocol for Ion Channel Inhibition Studies

The effects of this compound on ion channels are typically investigated using the whole-cell patch-clamp technique[5][6].

Methodology:

-

Cell Preparation: Primary neurons or cell lines expressing the ion channels of interest are cultured on coverslips.

-

Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Voltage-clamp protocols are applied to elicit specific ion channel currents (e.g., sodium, calcium currents), which are recorded before and after the application of this compound.

-

Data Analysis: The effects of this compound on the amplitude and kinetics of the recorded currents are analyzed to determine its inhibitory potency (e.g., IC₅₀) and mechanism of action.

Conclusion

This compound is a promising centrally acting muscle relaxant with a defined mechanism of action involving the inhibition of key voltage-gated ion channels. While foundational chemical and pharmacological data are available, a comprehensive profile of its physical and chemical properties requires further experimental investigation. The methodologies outlined in this guide provide a framework for obtaining the necessary data to support the continued development of this compound.

References

- 1. The pharmacological properties of this compound, a newly synthesized centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of spinal reflex depressant effects of this compound, a newly synthesized centrally acting muscle relaxant, in spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [digitalarchive.library.bogazici.edu.tr]

- 5. The effects of the muscle relaxant, this compound, on synaptic activity of cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of the muscle relaxant, this compound, on synaptic activity of cultured neurones - PMC [pmc.ncbi.nlm.nih.gov]

CS-722 CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride

CAS Number: 749179-13-3

Molecular Structure

Molecular Formula: C₁₆H₁₉ClN₂O₄

Molecular Weight: 338.79 g/mol

SMILES Code: ClC1=C(ON(C--INVALID-LINK--O)C1=O)C3=CC=CC=C3

Pharmacological Profile

CS-722 is a centrally acting muscle relaxant that exerts its effects through the modulation of synaptic transmission and ion channel activity.

Mechanism of Action

This compound primarily acts by preferentially enhancing inhibitory synaptic transmission.[1] Studies have shown that it potentiates inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs).[1] This effect is believed to be mediated through a presynaptic mechanism, as evidenced by the reduction in paired-pulse facilitation of GABA-mediated IPSCs.[1]

Furthermore, this compound modulates the activity of several voltage-gated ion channels. It has been demonstrated to reduce voltage-gated sodium and calcium currents, and to a lesser extent, potassium currents.[2] The inhibition of sodium and calcium currents likely contributes to the suppression of spontaneous excitatory and inhibitory postsynaptic currents.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

| Effect | Model System | Concentration/Dose | Result | Reference |

| Inhibition of Voltage-Gated K⁺ Current | Cultured Rat Hippocampal & Dorsal Root Ganglion Neurons | 100-300 µM | ~20% reduction | [2][3] |

| Inhibition of Voltage-Gated Ca²⁺ Current | Cultured Rat Hippocampal & Dorsal Root Ganglion Neurons | 100-300 µM | ~25% reduction | [2][3] |

| Inhibition of Spontaneous EPSCs & IPSCs | Cultured Rat Hippocampal Neurons | 100-300 µM | Inhibition of occurrence | [2][3] |

| In Vivo Effect | Animal Model | Dose | Result | Reference |

| Reduction of Decerebrate Rigidity | Rats | 25-100 mg/kg, p.o. | Dose-dependent reduction | |

| Depression of Polysynaptic Reflex | Intact and Spinal Rats | N/A | Depression observed | |

| Effect on Monosynaptic Reflex | Intact and Spinal Rats | N/A | Less influence compared to polysynaptic reflex |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is based on the methodology described in the study by Marszalec et al. (1996).[2][3]

Objective: To measure the effects of this compound on voltage-gated ion channels and spontaneous postsynaptic currents.

Cell Culture:

-

Primary cultures of hippocampal and dorsal root ganglion neurons are prepared from rat embryos.

-

Cells are plated on collagen-coated glass coverslips and maintained in a suitable growth medium.

Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The standard whole-cell patch-clamp technique is employed.

-

The external solution contains (in mM): NaCl 142, KCl 3, CaCl₂ 2, MgCl₂ 1, glucose 10, and HEPES 10, adjusted to pH 7.4.

-

The internal (pipette) solution contains (in mM): K-gluconate 140, MgCl₂ 2, EGTA 1, and HEPES 10, adjusted to pH 7.2.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ.

-

A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the patch to achieve the whole-cell configuration.

-

Voltage-gated currents are evoked by depolarizing voltage steps from a holding potential of -80 mV.

-

Spontaneous excitatory and inhibitory postsynaptic currents are recorded at a holding potential of -60 mV.

-

This compound is applied to the bath at the desired concentrations (e.g., 100-300 µM).

Synaptic Transmission in Spinal Cord Slices

This protocol is based on the study by Tanabe et al. (1996).[1]

Objective: To assess the effect of this compound on excitatory and inhibitory postsynaptic currents in ventral horn neurons.

Slice Preparation:

-

Lumbar spinal cords are dissected from neonatal rats.

-

Transverse slices (300-400 µm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Ventral horn neurons are visualized using an upright microscope with infrared differential interference contrast optics.

-

Whole-cell patch-clamp recordings are made from these neurons.

-

To isolate inhibitory postsynaptic currents (IPSCs), excitatory synaptic transmission is blocked using antagonists such as CNQX and AP5.

-

To isolate excitatory postsynaptic currents (EPSCs), inhibitory synaptic transmission is blocked using antagonists such as bicuculline and strychnine.

-

Postsynaptic currents are evoked by electrical stimulation of neighboring neurons using a bipolar electrode.

-

Paired-pulse stimulation is used to assess presynaptic mechanisms.

-

This compound is bath-applied at the desired concentrations.

Signaling Pathway and Experimental Workflow Visualization

Caption: Proposed mechanism of this compound enhancing inhibitory neurotransmission.

Caption: Experimental workflow for characterizing the pharmacology of this compound.

References

- 1. Preferential enhancement of inhibitory synaptic transmission by this compound in the ventral horn neurons of neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the muscle relaxant, this compound, on synaptic activity of cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the muscle relaxant, this compound, on synaptic activity of cultured neurones - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Profile of CS-722: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of CS-722, a centrally acting muscle relaxant. The document synthesizes key findings on its electrophysiological effects and mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Findings and Data Summary

This compound has been demonstrated to modulate neuronal excitability through multiple mechanisms. Primarily, it affects voltage-gated ion channels and enhances inhibitory synaptic transmission. The following tables summarize the key quantitative findings from initial in vitro studies.

Table 1: Effects of this compound on Voltage-Gated Ion Currents

| Ion Channel | This compound Concentration (µM) | Effect | Cell Type | Reference |

| Voltage-Gated Sodium (Na+) | 300 | ~50% reduction in peak current | Rat Dorsal Root Ganglion Neurons | [1] |

| Voltage-Gated Potassium (K+) | 300 | ~20% decrease | Rat Dorsal Root Ganglion Neurons | [1] |

| Voltage-Gated Calcium (Ca2+) | 300 | ~25% inhibition | Rat Dorsal Root Ganglion Neurons | [1] |

Table 2: Effects of this compound on Synaptic Transmission

| Synaptic Current | This compound Concentration (µM) | Effect | Cell Type | Reference |

| Spontaneous EPSCs & IPSCs | 100-300 | Inhibition of occurrence | Rat Hippocampal Neurons | [2] |

| Evoked IPSCs | Not specified | Preferential enhancement | Neonatal Rat Ventral Horn Neurons | [3] |

| GABA-mediated IPSCs | Not specified | Reduced paired-pulse facilitation | Neonatal Rat Ventral Horn Neurons | [3] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action appears to be the modulation of neuronal signaling to produce an overall inhibitory effect, consistent with its role as a muscle relaxant. The compound has been shown to directly reduce the excitability of neurons by acting on voltage-gated ion channels.[1] Furthermore, it potentiates inhibitory synaptic transmission, suggesting a multifactorial mechanism of action.[3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To determine the effects of this compound on voltage-gated and postsynaptic currents.

Cell Preparation:

-

Primary cultures of hippocampal and dorsal root ganglion neurons were prepared from rat embryos.

-

Cells were dissociated and plated on collagen-coated glass coverslips.

-

Cultures were maintained in a suitable growth medium for 7-14 days before recording.

Electrophysiological Recording:

-

Coverslips with adherent neurons were transferred to a recording chamber mounted on an inverted microscope.

-

The standard extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Patch pipettes were pulled from borosilicate glass and had resistances of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA, and 4 ATP, with the pH adjusted to 7.2.

-

Whole-cell voltage-clamp recordings were established using standard techniques.

-

For recording voltage-gated currents, specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, 4-aminopyridine and tetraethylammonium for K+ channels) were used to isolate the current of interest.

-

For recording postsynaptic currents, spontaneous or evoked events were monitored. Evoked currents were elicited by electrical stimulation of nearby neurons.

Drug Application:

-

This compound was dissolved in the extracellular solution to the desired final concentrations (e.g., 100-300 µM).

-

The drug-containing solution was applied to the recorded neuron via a perfusion system.

Data Analysis:

-

Current amplitudes, kinetics, and frequency of spontaneous events were measured before, during, and after the application of this compound.

-

Data were analyzed using appropriate software to determine the percentage of inhibition or potentiation.

Spinal Cord Slice Preparation and Recording

Objective: To investigate the modulatory effect of this compound on synaptic transmission in a more intact neural circuit.

Slice Preparation:

-

Lumbar spinal cords were dissected from neonatal rats.

-

Transverse slices (300-400 µm thick) were prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording:

-

A single slice was transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Ventral horn neurons were visualized using infrared differential interference contrast microscopy.

-

Whole-cell patch-clamp recordings were obtained from these neurons as described above.

-

Excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents were pharmacologically isolated by using specific receptor antagonists (e.g., CNQX and AP5 for EPSCs, bicuculline and strychnine for IPSCs).

-

Postsynaptic currents were evoked by electrical stimulation of adjacent interneurons.

Drug Application and Analysis:

-

This compound was bath-applied at the desired concentrations.

-

The effects on the amplitude and kinetics of evoked EPSCs and IPSCs were measured.

-

Paired-pulse protocols were used to investigate potential presynaptic mechanisms of action.

This technical guide provides a summary of the initial in vitro characterization of this compound. The presented data and methodologies offer a foundational understanding for further research and development of this compound.

References

- 1. The effects of the muscle relaxant, this compound, on synaptic activity of cultured neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preferential enhancement of inhibitory synaptic transmission by this compound in the ventral horn neurons of neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

CS-722: A Novel Modulator of Synaptic Transmission for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant with a distinct pharmacological profile that presents significant potential as a research tool for investigating the complexities of synaptic transmission.[1][2][3] This document serves as a comprehensive technical guide, consolidating available preclinical data on this compound, detailing its mechanism of action, and providing insights into experimental protocols for its application in neuroscience research. Its preferential enhancement of inhibitory synaptic transmission offers a unique avenue for dissecting the roles of GABAergic signaling in motor control and neurological disorders.[2]

Pharmacological Profile and Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily by modulating inhibitory synaptic transmission and ion channel activity. The key aspects of its pharmacological action include:

-

Preferential Enhancement of Inhibitory Postsynaptic Currents (IPSCs): In ventral horn neurons of the neonatal rat spinal cord, this compound has been shown to selectively increase the amplitude of IPSCs with minimal impact on excitatory postsynaptic currents (EPSCs).[2] This suggests a targeted action on inhibitory synapses.

-

Presynaptic Site of Action: The observed reduction in paired-pulse facilitation of GABA-mediated IPSCs by this compound points towards a presynaptic mechanism.[2] This indicates that this compound may influence the probability of neurotransmitter release from inhibitory nerve terminals.

-

Modulation of Voltage-Gated Ion Channels: this compound has been demonstrated to reduce voltage-gated sodium and calcium currents.[4][5] It also causes a minor reduction in voltage-gated potassium currents.[4] The inhibition of both sodium and calcium currents likely contributes to its inhibitory effects on spontaneous excitatory and inhibitory postsynaptic currents in hippocampal cultures.[5][6]

-

Reduction of Neuronal Excitability: The compound reduces the excitability of both motoneurons and primary afferent fibers, contributing to its muscle relaxant properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Voltage-Gated Ion Currents

| Ion Current | Concentration of this compound | Percentage Inhibition | Reference |

| Voltage-gated Potassium | Not Specified | ~20% | [4] |

| Voltage-activated Calcium | Not Specified | ~25% | [4] |

| Spontaneous Excitatory and Inhibitory Postsynaptic Currents | 100-300 µM | Inhibition Observed | [5] |

Table 2: In Vivo Effects of this compound in Rats

| Effect | Administration Route | Dose | Observations | Reference |

| Reduction of decerebrate rigidity | p.o. | 25-100 mg/kg | Dose-dependent reduction | [3] |

| Reduction of decerebrate rigidity | i.c.v. | 50 and 100 µg | Transient effect | [4][7] |

| Reduction of decerebrate rigidity | i.t. | 200 and 400 µg | Reduction observed | [4][7] |

| Depression of polysynaptic reflex | i.v. | 50 mg/kg | Depression observed | [1] |

| Effect on monosynaptic reflex | i.v. | 50 mg/kg | Less effective than on polysynaptic reflex | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is designed to measure the effects of this compound on synaptic transmission in ventral horn neurons.

-

Tissue Preparation:

-

Neonatal Wistar rats (1-5 days old) are anesthetized with ether and decapitated.

-

The lumbar spinal cord is dissected out in ice-cold Krebs solution (composition in mM: 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose) saturated with 95% O2 and 5% CO2.

-

Transverse slices (400 µm thick) are prepared using a microslicer.

-

Slices are preincubated in Krebs solution at room temperature for at least 1 hour before recording.

-

-

Recording:

-

A single slice is transferred to a recording chamber continuously perfused with Krebs solution.

-

Ventral horn neurons are visualized using an upright microscope with Nomarski optics.

-

Whole-cell patch-clamp recordings are performed using patch pipettes (5-8 MΩ) filled with an internal solution (composition in mM: 150 K-gluconate, 5 NaCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH).

-

Synaptic currents are evoked by electrical stimulation of neighboring neurons using a bipolar tungsten electrode.

-

To isolate IPSCs, excitatory transmission is blocked by adding CNQX (10 µM) and AP5 (50 µM) to the perfusion solution.

-

To isolate EPSCs, inhibitory transmission is blocked by adding bicuculline (10 µM) and strychnine (1 µM) to the perfusion solution.

-

This compound is applied via the perfusion solution at desired concentrations.

-

Data is acquired and analyzed using appropriate software (e.g., pCLAMP).

-

Investigation of Spinal Reflexes in Spinal Rats

This protocol is used to assess the in vivo effects of this compound on monosynaptic and polysynaptic reflexes.

-

Animal Preparation:

-

Adult Wistar rats are anesthetized with urethane and α-chloralose.

-

A laminectomy is performed at the lumbar level, and the spinal cord is transected.

-

The dorsal and ventral roots of a lumbar segment are exposed and cut.

-

The animal is maintained at a constant temperature.

-

-

Stimulation and Recording:

-

The peripheral end of the cut dorsal root is stimulated with single rectangular pulses to elicit spinal reflexes.

-

The corresponding ventral root potentials are recorded using a pair of silver-silver chloride electrodes.

-

Monosynaptic reflexes are identified by their short latency, and polysynaptic reflexes by their longer latency and multiple components.

-

This compound is administered intravenously (i.v.) at the desired dose (e.g., 50 mg/kg).

-

The effects on the amplitude and duration of the reflexes are recorded and analyzed.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound on a GABAergic synapse.

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound presents itself as a valuable pharmacological tool for the study of synaptic transmission, particularly for elucidating the mechanisms of inhibitory neurotransmission. Its preferential action on IPSCs, coupled with its effects on presynaptic ion channels, allows for targeted investigations into the regulation of synaptic strength and neuronal excitability. The detailed protocols and summarized data provided in this guide are intended to facilitate the design and execution of future research aimed at further characterizing the role of this compound and the broader implications of modulating inhibitory pathways in the central nervous system. This compound holds promise for advancing our understanding of motor control, spinal cord physiology, and the pathophysiology of neurological disorders characterized by imbalances in synaptic transmission.

References

- 1. Mechanisms of spinal reflex depressant effects of this compound, a newly synthesized centrally acting muscle relaxant, in spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preferential enhancement of inhibitory synaptic transmission by this compound in the ventral horn neurons of neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological properties of this compound, a newly synthesized centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of the muscle relaxant, this compound, on synaptic activity of cultured neurones PMID: 8872365 | MCE [medchemexpress.cn]

- 6. This compound Free base [cnreagent.com]

- 7. Sites of action of this compound, a newly synthesized centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacodynamics of CS-722: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of CS-722, a novel, centrally acting muscle relaxant. The information presented herein is a synthesis of preclinical data from in vivo and in vitro studies, designed to offer a comprehensive understanding of its mechanism of action, sites of action, and effects on the central nervous system.

Core Pharmacodynamic Profile of this compound

This compound, with the chemical name (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, exerts its muscle relaxant properties through a multi-faceted interaction with the central nervous system. Its primary sites of action are both supraspinal structures and the spinal cord.[1] The core of its mechanism lies in the modulation of neuronal excitability and synaptic transmission.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Rat Models

| Parameter | Animal Model | Dosage | Route of Administration | Effect | Citation |

| Muscle Relaxation | Rats with radio frequency decerebrate rigidity | 25-100 mg/kg | p.o. | Dose-dependent reduction in rigidity | [1] |

| Muscle Relaxation | Rats with radio frequency decerebrate rigidity | 50 and 100 µg | i.c.v. | Transient reduction in rigidity | [1] |

| Muscle Relaxation | Rats with radio frequency decerebrate rigidity | 200 and 400 µg | i.t. | Reduction in rigidity | [1] |

| Spinal Reflexes | Spinal rats | 50 mg/kg | i.v. | Depressed polysynaptic reflex, less effective on monosynaptic reflex |

Table 2: In Vitro Electrophysiological Effects of this compound

| Parameter | Preparation | Concentration | Effect | Citation |

| Spontaneous Postsynaptic Currents | Cultured rat hippocampal neurons | 100-300 µM | Inhibition of spontaneous excitatory and inhibitory postsynaptic currents | [1] |

| Voltage-Gated Sodium Currents | Cultured rat hippocampal & dorsal root ganglion cells | Not specified | Reduction of currents and shift in inactivation curve | [1] |

| Voltage-Gated Potassium Currents | Cultured rat hippocampal & dorsal root ganglion cells | Not specified | Approximately 20% decrease | [1] |

| Voltage-Activated Calcium Currents | Cultured rat hippocampal & dorsal root ganglion cells | Not specified | Approximately 25% inhibition | [1] |

| Synaptic Transmission | Neonatal rat lumbar spinal cord slices | Not specified | Preferential enhancement of Inhibitory Postsynaptic Currents (IPSCs) with little effect on Excitatory Postsynaptic Currents (EPSCs) | [2] |

Mechanism of Action: A Multi-Target Approach

This compound's muscle relaxant effects stem from its ability to dampen neuronal overactivity. It achieves this through several mechanisms:

-

Modulation of Voltage-Gated Ion Channels: this compound reduces the activity of voltage-gated sodium and calcium channels.[1] The reduction in sodium currents is accompanied by a shift in the sodium channel inactivation curve to more negative membrane potentials, an effect similar to that of local anesthetics.[1] It also causes a modest reduction in voltage-gated potassium currents.[1]

-

Inhibition of Synaptic Transmission: At the synaptic level, this compound inhibits the occurrence of spontaneous excitatory and inhibitory postsynaptic currents in hippocampal neurons.[1]

-

Preferential Enhancement of Inhibitory Neurotransmission: In the ventral horn of the spinal cord, this compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs).[2] Furthermore, it reduces the paired-pulse facilitation of GABA-mediated IPSCs, suggesting a presynaptic site of action.[2]

-

Depression of Spinal Reflexes: this compound demonstrates a greater depressant effect on polysynaptic reflexes compared to monosynaptic reflexes. This indicates a preferential action on the interneuronal pathways that mediate complex reflexes.

Signaling Pathway of this compound's Action on a Neuron

Caption: Mechanism of action of this compound on neuronal excitability and synaptic transmission.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the pharmacodynamics of this compound.

In Vivo: Decerebrate Rigidity Model in Rats

-

Objective: To assess the muscle relaxant effect of this compound in an in vivo model of muscle rigidity.

-

Methodology:

-

Animal Model: Male Wistar rats were used.

-

Induction of Rigidity: Decerebrate rigidity was induced by making a radio frequency lesion in the midbrain.

-

Drug Administration: this compound was administered either orally (p.o.), intracerebroventricularly (i.c.v.), or intrathecally (i.t.).

-

Assessment of Rigidity: The degree of muscle rigidity was quantified, likely by measuring the resistance of the limbs to passive flexion and extension.

-

Electrophysiological Recordings: In some experiments, discharges from Ia afferent fibers and gamma-motor activity were recorded following stimulation of the reticular formation.

-

-

Citation: [1]

In Vitro: Whole-Cell Patch Clamp Electrophysiology

-

Objective: To investigate the effects of this compound on neuronal ion channels and synaptic currents.

-

Methodology:

-

Cell Preparation: Primary cultures of hippocampal neurons and dorsal root ganglion cells were prepared from rats. For spinal cord experiments, slices of the lumbar spinal cord were obtained from neonatal rats.[2]

-

Electrophysiological Recording: The whole-cell variation of the patch-clamp technique was used to record ionic currents and postsynaptic currents from individual neurons.

-

Drug Application: this compound was applied to the cultured cells or spinal cord slices at known concentrations.

-

Data Analysis: Changes in the amplitude and kinetics of voltage-gated currents (Na+, K+, Ca2+) and spontaneous or evoked postsynaptic currents (EPSCs and IPSCs) were measured and analyzed.

-

Experimental Workflow: In Vivo Assessment of this compound

Caption: Workflow for evaluating the in vivo muscle relaxant effects of this compound.

Summary and Future Directions

This compound is a centrally acting muscle relaxant with a unique pharmacodynamic profile. Its ability to modulate multiple voltage-gated ion channels and preferentially enhance inhibitory synaptic transmission provides a solid basis for its muscle relaxant effects. The preclinical data suggest that this compound is effective in animal models of muscle rigidity.

Further research is warranted to fully elucidate the molecular targets of this compound and to translate these preclinical findings into the clinical setting. Specifically, detailed pharmacokinetic studies and clinical trials are necessary to establish its safety, tolerability, and efficacy in humans. The preferential enhancement of inhibitory pathways in the spinal cord makes it a particularly interesting candidate for the treatment of spasticity and other conditions characterized by neuronal hyperexcitability.

References

Methodological & Application

Protocol for the Preparation of a Small Molecule Compound (Hypothetical CS-722) for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As the specific compound "CS-722" is not publicly documented, this protocol provides a general framework for the dissolution of a hypothetical, poorly water-soluble small molecule compound for in vitro cell culture experiments. The user must adapt this protocol based on the experimentally determined characteristics of their specific compound.

Introduction

The effective delivery of small molecule compounds to cells in culture is critically dependent on their proper dissolution and the final concentration of the solvent in the culture medium. Many organic small molecules exhibit poor aqueous solubility, necessitating the use of an organic solvent to create a concentrated stock solution. This stock is then further diluted in cell culture medium to achieve the desired final concentration for the experiment. This document outlines a general protocol for dissolving a hypothetical hydrophobic small molecule, herein referred to as this compound, for use in cell culture assays. The protocol emphasizes the importance of determining the compound's solubility and minimizing solvent-induced cytotoxicity.

Materials

-

Hypothetical compound this compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Water bath or heat block

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Quantitative Data Summary

Prior to dissolving the compound for an experiment, it is crucial to determine its solubility in various solvents. The following table presents hypothetical solubility data for this compound, which should be experimentally determined for any new compound.

| Solvent | Solubility of this compound (mg/mL) | Molarity of Saturated Solution (assuming MW = 500 g/mol ) | Recommended Stock Concentration | Maximum Final Solvent Concentration in Culture |

| DMSO | 50 | 100 mM | 10-50 mM | ≤ 0.5% |

| Ethanol | 10 | 20 mM | 5-10 mM | ≤ 0.5% |

| PBS | < 0.01 | < 20 µM | Not Recommended | N/A |

| Culture Medium | < 0.01 | < 20 µM | Not Recommended | N/A |

Note: The maximum final solvent concentration is a general recommendation. The actual tolerance of a specific cell line to a solvent should be experimentally determined.

Experimental Protocols

Determination of Solvent Tolerance for a Cell Line

Before treating cells with a dissolved compound, it is essential to determine the maximum concentration of the solvent that is non-toxic to the cells.

-

Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Solvent Dilution Series: Prepare a serial dilution of the chosen solvent (e.g., DMSO) in complete cell culture medium. A typical concentration range to test is 0.01% to 2.0% (v/v). Include a "medium only" control.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

-

Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

-

Data Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This concentration is the maximum permissible solvent concentration for subsequent experiments.

Protocol for Dissolving Hypothetical this compound

This protocol outlines the steps to prepare a stock solution of a hydrophobic compound.

-

Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add Solvent: Based on the solubility data, add the appropriate volume of the chosen solvent (typically DMSO for hydrophobic compounds) to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be helpful. Visually inspect the solution to ensure no particulates are present.

-

If the compound still does not dissolve, sonication for a short period can be attempted.

-

-

Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Crucially, ensure that the final concentration of the organic solvent does not exceed the predetermined non-toxic limit for your cell line.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat the cells. Do not store diluted solutions in cell culture medium for extended periods, as the compound may precipitate out of solution.

Diagrams

Caption: Workflow for preparing and using a small molecule stock solution.

Caption: Hypothetical signaling pathway of this compound.

Application Notes and Protocols for CS-722 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a centrally acting muscle relaxant that has been shown to modulate the activity of several key ion channels, making it a compound of interest for neuropharmacological research.[1] Patch-clamp electrophysiology is an indispensable tool for elucidating the precise mechanisms of action of such compounds at the ion channel level. These application notes provide a comprehensive overview and generalized protocols for investigating the effects of this compound on various ion channels using the patch-clamp technique.

Mechanism of Action

This compound exerts its effects by modulating several types of voltage-gated ion channels and enhancing inhibitory synaptic transmission. Its primary known actions include:

-

Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound reduces voltage-gated sodium currents. This action is similar to that of local anesthetics and likely contributes to its muscle relaxant properties by reducing neuronal excitability.

-

Inhibition of Voltage-Gated Potassium Channels (VGKCs): The compound has been observed to decrease voltage-gated potassium currents by approximately 20%.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): this compound inhibits voltage-activated calcium currents by about 25%.

-

Enhancement of Inhibitory Postsynaptic Currents (IPSCs): The compound potentiates inhibitory synaptic transmission, with evidence suggesting a presynaptic mechanism of action.[1]

Data Presentation

The following table summarizes the known qualitative effects of this compound on various ion channels and synaptic currents. Due to the lack of publicly available dose-response studies, specific IC50 values cannot be provided.

| Target Ion Channel / Current | Effect of this compound | Reported Inhibition/Enhancement |

| Voltage-Gated Sodium Current (INa) | Inhibition | Reduction in current amplitude |

| Voltage-Gated Potassium Current (IK) | Inhibition | ~20% decrease |

| Voltage-Gated Calcium Current (ICa) | Inhibition | ~25% inhibition |

| Inhibitory Postsynaptic Currents (IPSCs) | Enhancement | Preferential enhancement over EPSCs |

Mandatory Visualizations

Experimental Protocols

Preparation of this compound Solutions

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent such as sterile water or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. Ensure the final solvent concentration is low (typically <0.1%) to avoid off-target effects.

Cell Preparation

The choice of preparation will depend on the specific research question.

-

Cultured Cell Lines: Use cell lines heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing specific Nav, Kv, or Cav channel subtypes).

-

Primary Neuronal Cultures: Isolate and culture neurons from relevant brain regions (e.g., spinal cord, hippocampus) to study this compound in a more native environment.

-

Acute Brain Slices: Prepare acute slices from the brain region of interest to study synaptic transmission and the effects of this compound on intact neural circuits.

General Whole-Cell Patch-Clamp Protocol

This protocol outlines the general steps for whole-cell voltage-clamp recordings.

Solutions:

-

Extracellular Solution (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[2]

-

Intracellular Solution (for general recordings) (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[3]

Procedure:

-

Plate cells or place the brain slice in the recording chamber and perfuse with oxygenated aCSF.

-

Pull glass micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Approach a target cell with the micropipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Allow the cell to stabilize for several minutes before beginning recordings.

Protocol for Studying Voltage-Gated Sodium Channels (VGSCs)

-

Intracellular Solution: Use a Cs-based solution to block potassium channels (e.g., replace K-Gluconate with CsF or CsCl).

-

Voltage Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

-

Apply depolarizing voltage steps in increments (e.g., from -80 mV to +40 mV in 10 mV steps) to elicit sodium currents.

-

Record baseline currents, then perfuse with this compound and repeat the voltage steps to determine the effect on current amplitude and kinetics.

-

Protocol for Studying Voltage-Gated Potassium Channels (VGKCs)

-

Extracellular Solution: Add specific blockers for sodium and calcium channels (e.g., Tetrodotoxin (TTX) and Cadmium (CdCl2)) to isolate potassium currents.

-

Voltage Protocol:

-

Hold the cell at a resting potential (e.g., -80 mV).

-

Apply depolarizing steps (e.g., from -60 mV to +60 mV) to activate potassium channels.

-

Record baseline currents, apply this compound, and repeat the protocol.

-

Protocol for Studying Voltage-Gated Calcium Channels (VGCCs)

-

Extracellular Solution: Use an external solution containing BaCl2 or CaCl2 as the charge carrier. Block sodium and potassium channels with TTX and a potassium channel blocker like TEA (tetraethylammonium).

-

Intracellular Solution: Use a Cs-based internal solution.

-

Voltage Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV).

-

Apply depolarizing steps (e.g., from -70 mV to +50 mV) to elicit calcium currents.

-

Record baseline, apply this compound, and repeat.

-

Protocol for Studying Inhibitory Postsynaptic Currents (IPSCs)

-

Configuration: Whole-cell voltage-clamp.

-

Intracellular Solution: Use a high chloride internal solution to increase the driving force for chloride ions, making IPSCs easier to measure.

-

Procedure:

-

Hold the cell at a potential near the reversal potential for excitatory currents (e.g., 0 mV) to isolate inhibitory currents.

-

Use a stimulating electrode to evoke synaptic responses in a connected neuron or by stimulating a population of inhibitory interneurons.

-

Record baseline evoked IPSCs.

-

Apply this compound to the bath and observe changes in the amplitude and frequency of spontaneous and evoked IPSCs. To investigate a presynaptic mechanism, a paired-pulse stimulation protocol can be employed. A change in the paired-pulse ratio in the presence of this compound would suggest a presynaptic site of action.

-

References

Application Notes and Protocols for CS-722 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and mechanism of action for the centrally acting muscle relaxant CS-722 in rodent models. The information is intended to guide researchers in designing and executing in vivo studies.

Summary of this compound In Vivo Dosages in Rats

The following table summarizes the reported dosages and administration routes for this compound in rats from various studies.

| Administration Route | Dosage Range | Species (Strain) | Model | Observed Effect | Reference |

| Oral (p.o.) | 25-100 mg/kg | Rat | Decerebrate Rigidity | Dose-dependent reduction in rigidity | [1][2] |

| Intravenous (i.v.) | 50 mg/kg | Rat (Spinal) | Spinal Reflexes | Depression of polysynaptic reflex | [3] |

| Intra-4th Ventricular (i.c.v.) | 50 and 100 µg | Rat | Decerebrate Rigidity | Transient reduction in rigidity | [1][4] |

| Intrathecal (i.t.) | 200 and 400 µg | Rat | Decerebrate Rigidity | Reduction in rigidity | [1][4] |

Mechanism of Action

This compound is a centrally acting muscle relaxant that exerts its effects through multiple mechanisms primarily within the central nervous system.[1][3] Studies in rats have indicated that this compound's muscle relaxant properties stem from its influence on both supraspinal structures and the spinal cord.[1][4]

Key mechanisms of action include:

-

Modulation of Ion Channels: this compound has been shown to reduce voltage-gated sodium currents and, to a lesser extent, voltage-gated potassium and calcium currents.[1]

-

Enhancement of Inhibitory Neurotransmission: The compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal effect on excitatory postsynaptic currents (EPSCs).[5] This is thought to be mediated, at least in part, by an action on the presynaptic terminal, as evidenced by a reduction in paired-pulse facilitation of GABA-mediated IPSCs.[5]

-

Depression of Motor Systems: this compound inhibits the increase in discharges from Ia afferent fibers and gamma-motor activity.[2] It also depresses the polysynaptic reflex with less impact on the monosynaptic reflex.[2][3]

-